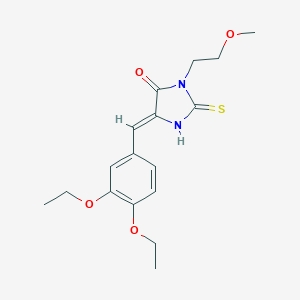
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone, also known as ETI-211, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to the neuroprotective effects of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. This inhibition may contribute to the anti-cancer effects of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone.
Biochemical and Physiological Effects
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects, including neuroprotective, anti-cancer, and immunomodulatory effects. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to protect neurons from oxidative stress and has been shown to improve cognitive function in animal models of Alzheimer's disease. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has also been found to inhibit the growth of cancer cells and has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to modulate the immune response and has been shown to reduce inflammation in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has several advantages for use in lab experiments. It is a synthetic compound that can be synthesized in high purity, which is essential for its use in scientific research. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone also exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various diseases and conditions. However, there are also some limitations to the use of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone. One area of research is the development of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-based therapies for cancer. Further research is also needed to determine the safety and efficacy of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone in humans, as well as its potential for use in other fields of medicine such as immunology. Overall, the promising results of preclinical studies on 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone suggest that it is a compound with great potential for further research and development.
Méthodes De Synthèse
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone can be synthesized using a multistep process that involves the condensation of 3,4-diethoxybenzaldehyde with 2-methoxyethylamine, followed by the addition of a thioamide and an imidazole ring. This synthesis method has been optimized to yield high purity 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone, which is essential for its use in scientific research.
Applications De Recherche Scientifique
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to exhibit neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to inhibit the growth of cancer cells and has shown potential as a chemotherapeutic agent. In immunology, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to modulate the immune response and has shown promise in the treatment of autoimmune diseases.
Propriétés
Nom du produit |
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C17H22N2O4S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H22N2O4S/c1-4-22-14-7-6-12(11-15(14)23-5-2)10-13-16(20)19(8-9-21-3)17(24)18-13/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,24)/b13-10- |
Clé InChI |
XSXAWLDGVFQXGU-RAXLEYEMSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CCOC)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CCOC)OCC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CCOC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-chloro-5-[({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B305568.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B305569.png)
![N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305574.png)
![N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305576.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B305578.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305580.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305584.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)